3-Amino-4-(methylamino)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

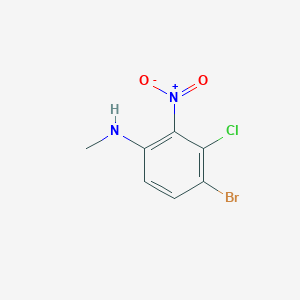

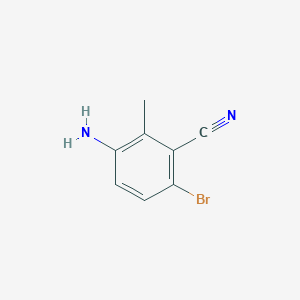

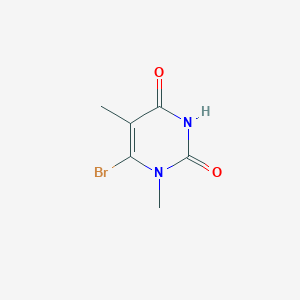

3-Amino-4-(methylamino)benzoic acid hydrochloride is a chemical compound with the CAS Number: 1624607-59-5 . It has a molecular weight of 202.64 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2 . The structure includes a benzene ring substituted with an amino group, a methylamino group, and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 166.18 g/mol . The compound has a topological polar surface area of 75.4 Ų, indicating its polarity .Scientific Research Applications

Synthesis and Structural Characterization

3-Amino-4-(methylamino)benzoic acid hydrochloride has been used in various synthesis processes. For instance, it played a role in the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride, a compound synthesized through a multi-step sequence involving selective methylation, chlorination, and hydrolysis processes (Standridge & Swigor, 1991). Another example includes its use in the synthesis of nitrogen-containing sugars through a method involving deamination, which leads to the formation of various sugar derivatives (Akiya & Osawa, 1959).

Peptide Cyclization

This chemical is a critical component in peptide cyclization, particularly for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides. The on-resin, cleavage-inducing cyclization methodology using 3-amino-4-(methylamino)benzoic acid (MeDbz) linker is a significant process in this domain. This method includes procedures like desulfurization and disulfide bond formation, vital in drug discovery due to the specific binding properties of cyclic peptides (Gless & Olsen, 2022).

Biomedical Applications

The compound is also instrumental in the creation of materials for biomedical applications. For example, poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] was synthesized for potential use in the biomedical field. This process involved ring-opening polymerization and macromolecular substitution, leading to a polymer that showed rapid degradation in acidic and basic media (Amin et al., 2017).

Microbial Biosynthesis

In microbial biosynthesis, this compound is significant in producing compounds like 3-amino-benzoic acid (3AB). An E. coli-based biosynthetic system was established for de novo 3AB production from glucose. This study demonstrated how co-culture engineering could enhance production levels significantly, making it a promising approach in metabolic engineering (Zhang & Stephanopoulos, 2016).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of cyclic peptides , which are known for their specific binding properties to various biological targets.

Mode of Action

It is used in the synthesis of cyclic peptides , which interact with their targets by fitting into specific binding sites, thereby modulating the activity of the target proteins.

Biochemical Pathways

Cyclic peptides, which can be synthesized using this compound, are known to affect various biochemical pathways depending on their specific targets .

Result of Action

As a precursor in the synthesis of cyclic peptides , it contributes to the biological activities of these peptides, which can range from antimicrobial to anticancer effects, depending on the specific peptide sequence.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Amino-4-(methylamino)benzoic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in peptide synthesis, such as those used in on-resin peptide cyclization . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the phosphorylation status of signaling molecules, thereby altering signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various mRNAs and proteins within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, it may undergo hydroxylation or methylation reactions, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s overall activity and effectiveness in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as it may accumulate in certain tissues or organelles, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

properties

IUPAC Name |

3-amino-4-(methylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10-7-3-2-5(8(11)12)4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXWLRFASNWVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)

![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)

![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)

![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)

![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)